N-((4-(Chloromethyl)phenyl)methyl)acrylamide
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Overview
Description
N-((4-(Chloromethyl)phenyl)methyl)acrylamide is an organic compound with the molecular formula C11H12ClNO and a molecular weight of 209.672 g/mol It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Chloromethyl)phenyl)methyl)acrylamide typically involves the reaction of 4-(Chloromethyl)benzylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-((4-(Chloromethyl)phenyl)methyl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Polymerization: The acrylamide moiety can undergo polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process. The reactions are conducted at temperatures ranging from 60°C to 80°C.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiol derivatives of the original compound.
Polymerization: Polyacrylamide derivatives with varying molecular weights and properties.
Hydrolysis: The major products are 4-(Chloromethyl)benzoic acid and acrylamide.
Scientific Research Applications
N-((4-(Chloromethyl)phenyl)methyl)acrylamide has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of bioconjugates and as a cross-linking agent in the preparation of hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-((4-(Chloromethyl)phenyl)methyl)acrylamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules.
Pathways Involved: The acrylamide moiety can undergo Michael addition reactions with thiol and amine groups in biological molecules, leading to cross-linking and modification of their functions.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacrylamide: Lacks the chloromethyl group, resulting in different reactivity and applications.
N,N-Dimethylacrylamide: Contains two
Properties
CAS No. |
84787-85-9 |
---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
N-[[4-(chloromethyl)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C11H12ClNO/c1-2-11(14)13-8-10-5-3-9(7-12)4-6-10/h2-6H,1,7-8H2,(H,13,14) |
InChI Key |
KBMXUXBJBNFPRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
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